molecular formula C7H7BrN2S B7723692 N'-(2-bromophenyl)carbamimidothioic acid

N'-(2-bromophenyl)carbamimidothioic acid

Cat. No.: B7723692
M. Wt: 231.12 g/mol
InChI Key: QIGMVYSPXPXCPN-UHFFFAOYSA-N
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Description

N'-(2-Bromophenyl)carbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone substituted with a 2-bromophenyl group.

Properties

IUPAC Name

N'-(2-bromophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMVYSPXPXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Bromophenyl)carbamimidothioic acid typically involves the reaction of 2-bromoaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired carbamimidothioic acid derivative.

Industrial Production Methods: Industrial production of N’-(2-Bromophenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: N’-(2-Bromophenyl)carbamimidothioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(2-Bromophenyl)carbamimidothioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbamimidothioic acid moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural differences among carbamimidothioic acid derivatives include halogen substituents (Br, Cl), ester groups (phenylmethyl, nitrophenyl), and additional functional groups (phosphinyl, sulfonyl). These modifications significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Selected Carbamimidothioic Acid Derivatives
Compound Name Molecular Formula Key Substituents/Functional Groups Biological Activity Reference
N'-(2-Bromophenyl)carbamimidothioic acid* Not explicitly provided 2-Bromophenyl Inferred from analogs
(3,4,5-Trichlorophenyl) methyl ester chloride C8H5Cl3NOS 3,4,5-Trichlorophenyl, methyl ester Antimicrobial (broad-spectrum)
N,N'-Bis(4-chlorophenyl) phenylmethyl ester C20H16N2SCl2 4-Chlorophenyl, phenylmethyl ester Not explicitly reported
N-(3-Bromobenzoyl)-N'-phenyl ester C22H16BrN3O4S 3-Bromobenzoyl, 2-nitrophenyl ester Not explicitly reported
N-(Dipropoxyphosphinyl)-N'-propenyl ester C17H27N2O3PS Dipropoxyphosphinyl, propenyl Pesticidal (systemic insecticide)

*Hypothetical structure based on nomenclature; exact formula inferred from analogs.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., thiourea derivative in ) exhibit higher water solubility than ester salts, impacting bioavailability.
  • Stability: Decomposition kinetics to mercapto-derivatives influence activity. For example, N,N'-tetramethyl derivatives show slower decomposition, prolonging antimicrobial effects compared to non-methylated analogs .

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